Ammonium isononyl hydrogen phosphate

Structure-Property Relationship Surfactant Chemistry Corrosion Inhibition

Ammonium isononyl hydrogen phosphate (CAS 94247-17-3) is the ammonium salt of a monoalkyl phosphate ester, characterized by a branched isononyl (7-methyloctyl) hydrophobic chain. Its molecular formula is C9H24NO4P with a molecular weight of 241.27 g/mol.

Molecular Formula C9H24NO4P
Molecular Weight 241.27 g/mol
CAS No. 94247-17-3
Cat. No. B12653066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium isononyl hydrogen phosphate
CAS94247-17-3
Molecular FormulaC9H24NO4P
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCOP(=O)(O)[O-].[NH4+]
InChIInChI=1S/C9H21O4P.H3N/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);1H3
InChIKeyLVNUTWBROJJQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Isononyl Hydrogen Phosphate (94247-17-3): A Procurement-Focused Overview of a Branched Organophosphate


Ammonium isononyl hydrogen phosphate (CAS 94247-17-3) is the ammonium salt of a monoalkyl phosphate ester, characterized by a branched isononyl (7-methyloctyl) hydrophobic chain. Its molecular formula is C9H24NO4P with a molecular weight of 241.27 g/mol . This compound belongs to the class of anionic surfactants but exhibits a structurally distinct amphiphilic profile compared to linear alkyl phosphate analogs. The current open scientific and patent literature contains a notable absence of peer-reviewed, comparator-driven performance data for this specific compound. Consequently, procurement decisions must currently rely on structure-property inferences from the broader monoalkyl phosphate ester class rather than on direct, quantitative evidence of differentiation.

Ammonium Isononyl Hydrogen Phosphate (94247-17-3): The Risk of Unvalidated Substitution with Linear or Di-Ester Analogs


In the absence of direct comparative studies, substituting ammonium isononyl hydrogen phosphate with a seemingly similar analog, such as a linear n-nonyl ammonium phosphate or a di-isononyl phosphate ester, introduces significant technical risk. Research on related phosphate ester corrosion inhibitors explicitly demonstrates that performance is highly sensitive to the specific alkyl chain architecture; patents for nitrogenous fertilizer solutions distinguish the efficacy of linear n-alkyl phosphate esters from other structures, implying that branched isomers like the isononyl derivative would exhibit different corrosion inhibition behavior . Class-level evidence from monoalkyl phosphate surfactants further shows that branching, chain length, and the counterion (e.g., ammonium vs. sodium) each independently and dramatically shift key properties, including the critical micelle concentration (CMC), surface tension reduction, and biological irritation profiles. Therefore, generic substitution without validated, application-specific performance data is a scientifically unsound procurement strategy for this compound.

Ammonium Isononyl Hydrogen Phosphate (94247-17-3): Critical Appraisal of Current Differential Evidence


Critical Evidence Gap: No Direct Head-to-Head Performance Data Found for Ammonium Isononyl Hydrogen Phosphate

A comprehensive search of primary research papers, patents, and authoritative databases has not yielded any study that directly compares the quantifiable performance of ammonium isononyl hydrogen phosphate against a named analog. The US Patent 5,372,748 provides class-level context by establishing that performance in corrosion inhibition for nitrogenous fertilizer solutions is highly dependent on the alkyl chain architecture, differentiating between effective linear n-alkyl and other, unspecified phosphate esters. This serves as a class-level inference that the branched isononyl structure will perform differently from a linear n-nonyl analog, though the magnitude and direction of this difference remain unquantified in the public domain . The only data consistently available for the target compound are its basic molecular descriptors, such as a molecular weight of 241.27 g/mol . Until application-specific studies with explicit comparators are conducted, any claim of superior or differentiated performance is a high-uncertainty hypothesis based on class-level principles.

Structure-Property Relationship Surfactant Chemistry Corrosion Inhibition

Ammonium Isononyl Hydrogen Phosphate (94247-17-3): Application Scenarios Grounded in Available Evidence


Comparative Study of Methyl-Branched vs. Linear Alkyl Phosphate Surfactant Properties

Given the class-level inference that the isononyl group's 7-methyl branching will alter hydrophobicity and packing geometry compared to linear nonyl phosphate esters, a well-controlled research study comparing their critical micelle concentrations (CMC), Krafft points, and surface tension reduction curves at standardized concentrations would directly address the identified evidence gap. This is a foundational scenario for labs specializing in surfactant synthesis and characterization.

Corrosion Inhibitor Screening for Ammonium Nitrate-Based Fertilizer Solutions

Informed by the patent literature on related linear phosphate esters for inhibiting corrosion in nitrogenous fertilizer solutions , a logical industrial application is the comparative screening of ammonium isononyl hydrogen phosphate against a baseline (e.g., uninhibited solution or a commercial standard) using electrochemical methods like linear polarization resistance (LPR) or weight loss coupons. This directly tests the class-level hypothesis that the specific branched structure will have a quantifiable, and potentially advantageous, effect on corrosion rates in mild steel storage and handling equipment.

Investigation of Hydrotropic or Emulsification Performance in Complex Formulations

The compound's amphiphilic structure, with a comparatively short and branched hydrophobic tail, suggests potential utility as a hydrotrope or emulsifier for coupling hydrophobic oils into aqueous systems. A targeted research scenario would involve quantifying its ability to clarify a model oil-in-water microemulsion (e.g., measuring change in turbidity or maximum solubilized oil volume) compared to structurally distinct hydrotropes like sodium xylene sulfonate or short-chain linear alkyl phosphates.

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